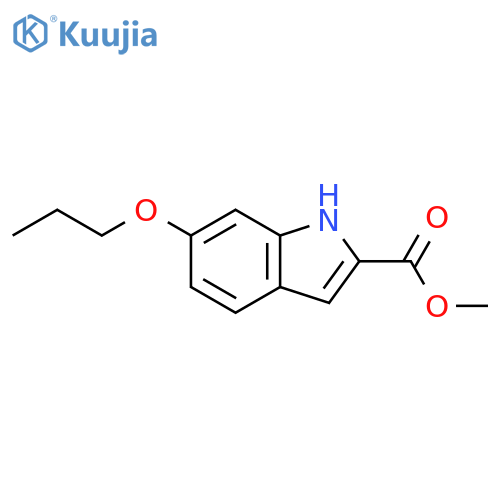Cas no 881041-22-1 (Methyl 6-propoxy-1h-indole-2-carboxylate)

881041-22-1 structure
商品名:Methyl 6-propoxy-1h-indole-2-carboxylate
Methyl 6-propoxy-1h-indole-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 6-propoxy-1h-indole-2-carboxylate
- STK893539
- 881041-22-1
- DTXSID501274578
- methyl6-propoxy-1H-indole-2-carboxylate
- AKOS001476457
- BBL020849
-
- インチ: InChI=1S/C13H15NO3/c1-3-6-17-10-5-4-9-7-12(13(15)16-2)14-11(9)8-10/h4-5,7-8,14H,3,6H2,1-2H3
- InChIKey: LKIGYMCFNJXBLY-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 233.10519334Da
- どういたいしつりょう: 233.10519334Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 51.3Ų
Methyl 6-propoxy-1h-indole-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M224818-10mg |
Methyl 6-PROPOXY-1H-INDOLE-2-CARBOXYLATE |
881041-22-1 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M224818-50mg |
Methyl 6-PROPOXY-1H-INDOLE-2-CARBOXYLATE |
881041-22-1 | 50mg |
$ 115.00 | 2022-06-04 | ||
| TRC | M224818-100mg |
Methyl 6-PROPOXY-1H-INDOLE-2-CARBOXYLATE |
881041-22-1 | 100mg |
$ 185.00 | 2022-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633773-1g |
Methyl 6-propoxy-1H-indole-2-carboxylate |
881041-22-1 | 98% | 1g |
¥3633.00 | 2024-04-27 |
Methyl 6-propoxy-1h-indole-2-carboxylate 関連文献
-
1. Synthesis of core-shell gold coated magnetic nanoparticles and their interaction with thiolated DNA†Ian Robinson,Le D. Tung,Shinya Maenosono,Christoph Wälti Nanoscale, 2010,2, 2624-2630
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
881041-22-1 (Methyl 6-propoxy-1h-indole-2-carboxylate) 関連製品
- 68551-17-7(Isoalkanes, C10-13)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
